3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate
Overview
Description
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate is a zwitterionic compound with the molecular formula C11H22N2O4S and a molecular weight of 278.37 g/mol . It is known for its unique structure, which combines both anionic and cationic groups within the same molecule, making it highly soluble in water and some organic solvents . This compound is widely used in various fields due to its excellent chemical stability and compatibility with different materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate typically involves a multi-step process . One common method includes the following steps:
Protection of the Primary Amino Group: The primary amino group of N,N-dimethylaminopropylamine is protected using di-tert-butyl dicarbonate (BOC2O), yielding tert-butyl (3-(dimethylamino)propyl)carbamate.
Quaternization: The tertiary amino group is quaternized with 1,3-propanesultone.
Cleavage of the BOC Protecting Group: The BOC protecting group is cleaved with acid, followed by treatment with base to give the free base product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization due to the presence of the acrylamide group.
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Scientific Research Applications
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of zwitterionic polymers.
Biology: Employed in the development of biocompatible materials and hydrogels.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in coatings, adhesives, and as a dispersant in various formulations.
Mechanism of Action
The mechanism of action of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate involves its zwitterionic nature, which allows it to interact with both positively and negatively charged species . This dual interaction capability makes it effective in stabilizing colloidal systems and enhancing the solubility of hydrophobic compounds . The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved biocompatibility and reduced cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Aminopropyl)dimethylammonio)propane-1-sulfonate
- 3-((2-Methacryloyloxy)ethyl)dimethylammonio)propane-1-sulfonate
Uniqueness
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate is unique due to its acrylamide group, which allows for polymerization and the formation of zwitterionic polymers . This property distinguishes it from other similar compounds that may not have the same polymerization capability .
Properties
IUPAC Name |
3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-4-11(14)12-7-5-8-13(2,3)9-6-10-18(15,16)17/h4H,1,5-10H2,2-3H3,(H-,12,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJQOXYGGPBIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=C)CCCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155863-56-2 | |
Details | Compound: 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155863-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
278.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80293-60-3 | |
Record name | 3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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